molecular formula C13H19FO B7894627 1-Fluoro-4-heptoxybenzene

1-Fluoro-4-heptoxybenzene

Cat. No.: B7894627
M. Wt: 210.29 g/mol
InChI Key: SIQCPVIVCKZJAE-UHFFFAOYSA-N
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Description

1-Fluoro-4-heptoxybenzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the para-position (C1) and a heptyl ether (-O-C₇H₁₅) group at the meta-position (C4). This structure confers unique physicochemical properties, such as increased lipophilicity due to the long alkoxy chain and electronic effects from the fluorine substituent.

Applications of such compounds span agrochemicals, pharmaceuticals, and materials science. For example, fluorinated benzene derivatives are frequently utilized as intermediates in pesticide synthesis (e.g., bromopropylate, chloropropylate) , leveraging their stability and bioactivity.

Properties

IUPAC Name

1-fluoro-4-heptoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCPVIVCKZJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-heptoxybenzene can be synthesized through several methods, including the nucleophilic aromatic substitution reaction. One common approach involves the reaction of 1-fluoro-4-nitrobenzene with heptanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of 1-fluoro-4-heptoxybenzene after the reduction of the nitro group.

Industrial Production Methods

Industrial production of 1-fluoro-4-heptoxybenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-heptoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The heptoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Production of heptanoic acid or heptanal.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Fluoro-4-heptoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-heptoxybenzene involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The heptoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Type Variations

a. Halogen-Substituted Derivatives
  • 1-Bromo-4-heptoxybenzene : Replacing fluorine with bromine increases molecular weight (Br: ~80 g/mol vs. F: ~19 g/mol) and polarizability, enhancing reactivity in nucleophilic aromatic substitution. Brominated analogs, such as 1-bromo-2-fluoro-4-phenylmethoxybenzene (CAS 185346-79-6), are associated with stricter safety protocols (e.g., GHS hazard codes) due to higher toxicity .
  • 1-Chloro-4-methoxybenzene : Chlorine’s intermediate electronegativity compared to fluorine results in altered electronic effects on the aromatic ring, influencing reaction kinetics in cross-coupling processes .
b. Alkoxy Chain-Length Variations
  • 1-Fluoro-4-methoxybenzene : The shorter methoxy group (-OCH₃) reduces lipophilicity (logP ~1.5 vs. ~5.5 for heptoxy derivatives) and boiling points. Such compounds are often intermediates in pharmaceutical synthesis (e.g., flamprop-isopropyl) .

Functional-Group Variations

  • 1-Fluoro-4-nitrobenzene: The nitro group (-NO₂) is strongly electron-withdrawing, significantly reducing the aromatic ring’s electron density. This enhances susceptibility to reduction reactions but requires stringent handling (e.g., P201/P202 precautions) .
  • 1-Fluoro-2-methoxy-4-nitrobenzene : Substitution at the ortho position introduces steric strain, altering NMR chemical shifts (e.g., δ 7.04 ppm for para-H in 1-bromo-4-alkoxybenzene vs. δ 7.26 ppm in ortho-substituted analogs) .

Comparative Data Table

Compound Substituents Key Properties/Applications Safety/Hazards Reference
1-Fluoro-4-heptoxybenzene -F (C1), -OC₇H₁₅ (C4) High lipophilicity; agrochemical intermediate Likely Xi (irritant) Inferred
1-Bromo-4-phenylmethoxybenzene -Br (C1), -OCH₂Ph (C4) Suzuki coupling precursor GHS codes apply
1-Fluoro-2-methoxy-4-nitrobenzene -F (C1), -OCH₃ (C2), -NO₂ (C4) Electron-deficient intermediate P201/P202 precautions
Flamprop-isopropyl -N-benzoyl, -Cl, -F Herbicide Hazard code: Xi

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